molecular formula C41H72N4O18S B7840619 (+)-Biotin-PEG12-CH2CH2COONHS Ester

(+)-Biotin-PEG12-CH2CH2COONHS Ester

Cat. No.: B7840619
M. Wt: 941.1 g/mol
InChI Key: WOLXSUFTTIRQOU-UHFFFAOYSA-N
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Description

(+)-Biotin-PEG12-CH2CH2COONHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of compounds. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, making this compound highly valuable in biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG12-CH2CH2COONHS Ester typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

    NHS Ester Formation: Finally, the biotin-PEG is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of biotin-PEG and NHS.

    Conjugation: The NHS ester reacts with primary amines in proteins or other molecules, forming stable amide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Conjugation: Requires mild conditions, often performed in aqueous buffers at neutral pH.

Major Products

    Hydrolysis: Biotin-PEG and NHS.

    Conjugation: Biotin-PEG conjugated to the target molecule.

Scientific Research Applications

(+)-Biotin-PEG12-CH2CH2COONHS Ester is widely used in various scientific fields:

    Chemistry: Used in the synthesis of biotinylated compounds for affinity purification and detection.

    Biology: Facilitates the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of (+)-Biotin-PEG12-CH2CH2COONHS Ester involves the formation of stable amide bonds with primary amines in target molecules. The NHS ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming a covalent bond. This conjugation process is crucial for the targeted delivery and immobilization of biotinylated compounds.

Comparison with Similar Compounds

Similar Compounds

  • Biotin-PEG2-NHS Ester
  • Biotin-PEG4-NHS Ester
  • Biotin-PEG8-NHS Ester

Uniqueness

(+)-Biotin-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain (12 units), which provides greater solubility and reduced steric hindrance compared to shorter PEGylated biotin compounds. This makes it particularly useful in applications requiring high solubility and minimal interference with biological interactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXSUFTTIRQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72N4O18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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